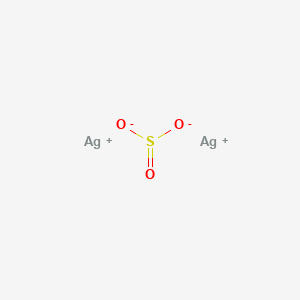
Silver sulfite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silver sulfite is an inorganic compound with the chemical formula Ag₂SO₃. It is a white crystalline solid that is relatively unstable and decomposes when exposed to light or heat. This compound is known for its limited solubility in water and its tendency to decompose into silver dithionate and silver sulfate upon heating .
準備方法
Synthetic Routes and Reaction Conditions: Silver sulfite can be synthesized by reacting silver nitrate with sodium sulfite in an aqueous solution. The reaction proceeds as follows: [ 2 \text{AgNO}_3 + \text{Na}_2\text{SO}_3 \rightarrow \text{Ag}_2\text{SO}_3 + 2 \text{NaNO}_3 ] After the reaction, the precipitated this compound is filtered, washed with well-boiled water, and dried under vacuum .
Industrial Production Methods: There are no widely adopted industrial production methods for this compound due to its instability and limited applications. Most preparations are carried out in laboratory settings for research purposes.
Types of Reactions:
Decomposition: this compound decomposes upon heating or exposure to light, forming silver dithionate and silver sulfate.
Oxidation: In the presence of strong oxidizing agents, this compound can be oxidized to silver sulfate.
Reduction: this compound can be reduced to elemental silver under certain conditions.
Common Reagents and Conditions:
Oxidizing Agents: Strong acids such as nitric acid can oxidize this compound to silver sulfate.
Reducing Agents: Reducing agents like hydrogen gas can reduce this compound to elemental silver.
Major Products Formed:
Decomposition Products: Silver dithionate and silver sulfate.
Oxidation Product: Silver sulfate.
Reduction Product: Elemental silver.
科学的研究の応用
Photodynamic Therapy
Recent studies have highlighted the potential of silver sulfide nanoparticles (Ag₂S NPs) as photosensitizers in photodynamic therapy (PDT). The unique optical properties of Ag₂S NPs enable them to generate reactive oxygen species (ROS) when exposed to light, which can effectively inhibit the growth of certain cancer cells, such as human lymphoma cells.
- Case Study : A study demonstrated that Ag₂S NPs synthesized with bovine serum albumin exhibited excellent biocompatibility and significant antiproliferative effects on Raji lymphoma cells under light irradiation. The mechanism involved the accumulation of intracellular ROS, leading to disruption of energy metabolism in the targeted cells .
Catalysis
Silver sulfide nanoparticles also exhibit photocatalytic activity under visible light. Their ability to degrade organic pollutants makes them valuable in environmental applications.
- Research Findings : In a study where Ag₂S NPs were used to degrade methylene blue dye, an impressive 87% degradation was achieved within one hour at pH 8. This indicates their potential for wastewater treatment and environmental remediation .
Antimicrobial Activity
The antimicrobial properties of silver sulfide have been well-documented, making it a candidate for various biomedical applications.
- Experimental Results : Silver sulfide nanoparticles demonstrated over 75% growth inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli at low concentrations (0.1 μg/mL) during laboratory tests . This property supports their use in coatings for medical devices and wound dressings.
Optoelectronic Devices
Silver sulfide nanocrystals are being explored for their applications in optoelectronics due to their unique infrared absorption and emission characteristics.
- Application Insights : Research has indicated that Ag₂S nanocrystals can be utilized in photodetectors and other optoelectronic devices due to their ability to operate efficiently in the infrared spectrum. This opens avenues for advancements in sensor technology and telecommunications .
Electrochemical Applications
The electrochemical behavior of silver sulfite complexes has been investigated for potential use in energy storage systems.
- Study Overview : Investigations into the electroreduction kinetics of this compound complexes using electrochemical fast Fourier transform impedance spectroscopy revealed insights into their performance in battery technologies .
Data Summary Table
| Application Area | Key Findings | Potential Uses |
|---|---|---|
| Photodynamic Therapy | Effective against lymphoma cells; generates ROS under light | Cancer treatment |
| Catalysis | 87% degradation of methylene blue dye | Environmental remediation |
| Antimicrobial Activity | Over 75% growth inhibition against S. aureus and E. coli | Medical coatings, wound dressings |
| Optoelectronic Devices | Unique infrared absorption; suitable for photodetectors | Sensor technology, telecommunications |
| Electrochemical Systems | Insights into electroreduction kinetics | Energy storage systems |
作用機序
The mechanism of action of silver sulfite is primarily related to its decomposition and redox reactions. When exposed to light or heat, this compound decomposes, releasing silver ions that can participate in further chemical reactions. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used.
類似化合物との比較
Silver Sulfate (Ag₂SO₄): Unlike silver sulfite, silver sulfate is more stable and has higher solubility in water. It is commonly used in electroplating and as a reagent in analytical chemistry.
Silver Sulfide (Ag₂S): Silver sulfide is another silver compound with distinct properties.
Uniqueness of this compound: this compound’s uniqueness lies in its instability and specific decomposition behavior, which makes it an interesting compound for studying the reactivity and properties of silver and sulfite ions. Its limited solubility and tendency to decompose under mild conditions differentiate it from more stable silver compounds like silver sulfate and silver sulfide.
特性
CAS番号 |
13465-98-0 |
|---|---|
分子式 |
AgH2O3S |
分子量 |
189.95 g/mol |
IUPAC名 |
silver;sulfurous acid |
InChI |
InChI=1S/Ag.H2O3S/c;1-4(2)3/h;(H2,1,2,3) |
InChIキー |
IHLYQLFSHHBCFS-UHFFFAOYSA-N |
SMILES |
[O-]S(=O)[O-].[Ag+].[Ag+] |
正規SMILES |
OS(=O)O.[Ag] |
Key on ui other cas no. |
13465-98-0 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















